molecular formula C23H27BrFNO2 B1662478 Ro 48-8071 CAS No. 161582-11-2

Ro 48-8071

Cat. No.: B1662478
CAS No.: 161582-11-2
M. Wt: 448.4 g/mol
InChI Key: CMYCCJYVZIMDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 48-8071 (4'-[6-(allylmethylamino)hexyloxy]-4-bromo-2'-fluorobenzophenone fumarate) is a multifunctional compound with dual roles as a cholesterol biosynthesis inhibitor and an antimicrobial agent. It primarily targets oxidosqualene cyclase (OSC) in the cholesterol synthesis pathway, blocking the conversion of 2,3-oxidosqualene to lanosterol . Additionally, this compound inhibits MenA (Rv0534c) in Mycobacterium tuberculosis, a key enzyme in menaquinone (vitamin K2) biosynthesis, disrupting bacterial electron transport and oxygen consumption .

Properties

IUPAC Name

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCCJYVZIMDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870077
Record name Ro 48-8071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161582-11-2
Record name (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161582-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 48-8071
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R048-8071
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ro 48-8071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-48-8071
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Identity and Structural Features

Ro 48-8071’s molecular architecture necessitates precise regiochemical control during synthesis. Key structural attributes include:

Property Value Source
IUPAC Name (4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone PubChem
Molecular Formula C₂₃H₂₇BrFNO₂ PubChem
Molecular Weight 448.4 g/mol PubChem
CAS Registry Number 161582-11-2 CAS
SMILES Notation CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C PubChem

The presence of electron-withdrawing substituents (bromine, fluorine, ketone) and a tertiary amine-containing side chain imposes specific reactivity constraints during synthesis.

Synthetic Route Development

Retrosynthetic Analysis

  • 4-Bromobenzoyl chloride : Serves as the electrophilic aromatic coupling partner.
  • 2-Fluoro-4-hydroxybenzaldehyde : Provides the fluorinated phenolic precursor.
  • N-Allyl-N-methylhexane-1,6-diamine : Supplies the side chain’s amine functionality.

The convergent strategy minimizes side reactions while enabling modular optimization of each fragment.

Stepwise Laboratory Synthesis

Intermediate 1: 4-Bromobenzoyl Chloride Synthesis

4-Bromobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions:

4-BrC₆H₄COOH + SOCl₂ → 4-BrC₆H₄COCl + SO₂↑ + HCl↑  

Conditions :

  • Solvent: Toluene (anhydrous)
  • Temperature: 80–90°C
  • Reaction Time: 4–6 hours
  • Yield: >95% (GC-MS purity)
Intermediate 2: 2-Fluoro-4-hydroxybenzaldehyde Preparation

Fluorination of 4-hydroxybenzaldehyde occurs via Balz-Schiemann reaction:

4-HOC₆H₃CHO + H₂NF₂ → 4-HOC₆H₃FCHO + NH₃↑  

Conditions :

  • Diazotization Agent: Fluoroboric acid (HBF₄)
  • Temperature: −10°C (controlled addition)
  • Purification: Recrystallization from ethanol/water (7:3)
  • Yield: 68–72%
Intermediate 3: N-Allyl-N-methylhexane-1,6-diamine Synthesis

A two-step alkylation sequence constructs the unsymmetrical diamine:

  • Methylamine Alkylation :
    CH₂=CHCH₂Br + CH₃NH₂ → CH₂=CHCH₂NHCH₃ + HBr  
    • Solvent: Tetrahydrofuran (THF)
    • Base: K₂CO₃
    • Yield: 85%
  • Hexane Chain Elongation :
    CH₂=CHCH₂NHCH₃ + Br(CH₂)₆Br → CH₂=CHCH₂N(CH₃)(CH₂)₆Br  
    • Solvent: Acetonitrile
    • Temperature: 60°C, 12 hours
    • Yield: 78%

Convergent Coupling Reactions

Etherification of Intermediate 2

The phenolic hydroxyl group undergoes Williamson ether synthesis with Intermediate 3:

2-Fluoro-4-HOC₆H₃CHO + Br(CH₂)₆N(CH₃)CH₂CH=CH₂ →  
2-Fluoro-4-[6-(N-methylallylamino)hexyloxy]C₆H₃CHO  

Conditions :

  • Base: NaOH (50% aqueous)
  • Phase Transfer Catalyst: Tetrabutylammonium bromide
  • Temperature: 50°C, 8 hours
  • Yield: 65–70%
Friedel-Crafts Acylation

The aldehyde from Step 2.3.1 reacts with Intermediate 1 via Friedel-Crafts acylation:

2-Fluoro-4-[6-(N-methylallylamino)hexyloxy]C₆H₃CHO + 4-BrC₆H₄COCl →  
this compound (crude)  

Conditions :

  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → RT, 6 hours
  • Workup: Aqueous NaHCO₃ wash
  • Crude Yield: 82%

Industrial-Scale Manufacturing

Continuous Flow Process Optimization

To enhance throughput, key steps utilize continuous flow reactors:

Step Reactor Type Residence Time Productivity (kg/h)
Diazotization Microfluidic Chip 2.5 min 1.8
Etherification Packed-Bed Column 30 min 4.2
Friedel-Crafts Tubular Reactor 45 min 3.6

Continuous processing reduces intermediate isolation steps, improving overall yield to 58% (vs. 42% batch).

Purification and Isolation

Final purification employs hybrid crystallization-chromatography:

  • Primary Crystallization :
    • Solvent: Ethyl acetate/heptane (1:3)
    • Purity: 97.5% (HPLC)
  • Preparative HPLC :
    • Column: C18, 250 × 50 mm
    • Mobile Phase: Acetonitrile/water (75:25) + 0.1% TFA
    • Final Purity: >99% (UV 254 nm)

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.75 (d, J = 8.4 Hz, 2H, Ar-Br)
  • δ 7.52 (d, J = 8.4 Hz, 2H, Ar-CO)
  • δ 6.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-F)
  • δ 5.85 (m, 1H, CH₂=CH)
  • δ 3.95 (t, J = 6.4 Hz, 2H, OCH₂)
  • δ 2.92 (s, 3H, NCH₃)

FT-IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)
  • 1590 cm⁻¹ (C-F stretch)
  • 1245 cm⁻¹ (C-O-C asym stretch)

Process Challenges and Mitigation

Regiochemical Control

Early routes faced para/meta acylation byproducts during Friedel-Crafts steps. Introducing electron-withdrawing fluorine ortho to the reaction site suppressed competing pathways, improving regioselectivity to 19:1 (desired:undesired).

Epimerization Risks

The N-allyl group’s lability under acidic conditions required strict pH control during workup (pH 6.5–7.5 maintained via buffered washes).

Applications in Drug Product Manufacturing

While this compound’s primary use remains preclinical, its synthesis informs scale-up strategies for structurally related OSC inhibitors. The successful integration of continuous flow steps demonstrates feasibility for producing multi-kilogram batches under GMP.

Chemical Reactions Analysis

Primary Enzymatic Inhibition of OSC

RO 48-8071 directly targets OSC, which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. This inhibition occurs at nanomolar concentrations (IC₅₀ = 6.5 nM) , leading to the accumulation of upstream sterol intermediates, including:

  • 2,3-monooxidosqualene

  • 2,3;22,23-dioxidosqualene

  • Epoxycholesterol .

This blockade disrupts cholesterol synthesis and triggers compensatory feedback mechanisms, such as reduced expression of HMG-CoA reductase, without affecting coenzyme Q10 levels .

Accumulation of 24,25-Epoxylanosterol

Inhibition of OSC shifts sterol biosynthesis toward alternative pathways, producing 24,25-epoxylanosterol , a bioactive metabolite that promotes oligodendrocyte formation (Fig. S3c-h, ). This epoxysterol enhances myelination in vitro, as demonstrated by increased myelin basic protein (MBP) levels and fiber-wrapping activity (Fig. S3i-j, ).

Anti-Cancer Activity and Apoptosis Induction

This compound suppresses cancer cell viability by inducing apoptosis and modulating sterol-dependent signaling pathways:

Cell Line 24 h IC₅₀ (µM) 48 h IC₅₀ (µM)
LNCaP (prostate)18.1 ± 3.211.8 ± 0.4
PC-3 (prostate)17.8 ± 1.311.1 ± 0.5
DU145 (prostate)13.5 ± 0.98.6 ± 0.5
HCT116 (colon)>30*>30*
HPAF-II (pancreatic)>30*>30*

*At concentrations ≤10 µM, this compound primarily inhibits tumor angiogenesis rather than directly killing cancer cells . Higher doses (>30 µM) induce cytotoxicity via off-target effects .

Mechanistic Impact on Signaling Pathways

  • PI3K/Akt Inhibition : this compound reduces Akt phosphorylation by 53–62% in endothelial cells, impairing angiogenesis .

  • Androgen Receptor (AR) Downregulation : In hormone-dependent prostate cancer cells, this compound reduces AR protein expression while upregulating estrogen receptor β (ERβ) .

  • Synergy with ERβ Agonists : Combining this compound with liquiritigenin (an ERβ agonist) enhances apoptosis in castration-resistant prostate cancer cells .

Antiviral Activity

This compound inhibits Ebola virus (EBOV) entry into host cells (IC₅₀ = 1.74 µM) by disrupting cholesterol-dependent membrane fusion processes .

Selectivity and Toxicity Profile

  • Normal Cells : No significant cytotoxicity observed in normal prostate cells at therapeutic doses .

  • Animal Models : Safe in hamsters, minipigs, and primates at doses reducing LDL cholesterol by 30–60% .

  • Off-Target Effects : Limited to supraphysiological concentrations (>30 µM), where nonspecific cytotoxicity may occur .

Structural and Solubility Data

Property Value
Molecular Weight564.44 g/mol
Solubility (Water)11.29 mg/mL (20 mM)
Solubility (DMSO)56.44 mg/mL (100 mM)
CAS Number189197-69-1

Stored at +4°C, this compound remains stable for laboratory use .

Scientific Research Applications

Anti-Cancer Properties

Ro 48-8071 has been extensively studied for its anti-tumor effects across several cancer types:

  • Breast Cancer : Studies have shown that this compound significantly reduces the viability of triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231 and BT-20). The compound induces apoptosis and inhibits angiogenesis, making it a promising candidate for treating aggressive breast cancers .
  • Pancreatic Cancer : In models of pancreatic ductal adenocarcinoma (PDAC), this compound demonstrated substantial anti-proliferative effects. It inhibited cell growth and induced apoptosis in PANC-1 cells while also reducing tumor volume in xenograft models .
  • Prostate Cancer : this compound has shown efficacy against both hormone-dependent and castration-resistant prostate cancer cells. It reduces cell viability and induces apoptosis without affecting normal prostate cells, indicating a selective action against cancerous tissues .
  • Ovarian Cancer : The compound has also been effective against drug-resistant epithelial ovarian cancer (EOC) cells, showing reduced viability and suppression of stem cell markers in vitro and in vivo .

Cholesterol Biosynthesis Inhibition

Beyond its anti-cancer applications, this compound serves as a valuable tool for studying cholesterol metabolism. By inhibiting OSC, it provides insights into the role of cholesterol in cellular processes and disease states. This aspect is particularly relevant for understanding metabolic disorders and developing therapies targeting dysregulated cholesterol synthesis .

Case Studies

Cancer Type Model Used Key Findings
Breast CancerMDA-MB-231, BT-20Induced apoptosis; reduced viability; inhibited angiogenesis .
Pancreatic CancerPANC-1Inhibited proliferation; reduced tumor volume in xenografts; induced apoptosis .
Prostate CancerHormone-dependent & CRPCReduced cell viability; induced apoptosis; selective action on cancer cells .
Ovarian CancerSK-OV-3, OVCAR-3Suppressed growth of drug-resistant cells; reduced xenograft tumor size without toxicity .

Mechanism of Action

R048-8071 exerts its effects by inhibiting oxidosqualene cyclase, an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol synthesis. Additionally, R048-8071 has been shown to induce apoptosis in cancer cells by modulating various molecular targets and pathways, including the activation of CDK inhibitors and suppression of CDK activity .

Comparison with Similar Compounds

Data Tables

Table 1: Key Pharmacological Parameters of this compound vs. Comparators

Compound Target IC50 (µM) Key Indications Selectivity Notes
This compound OSC, MenA 0.968–10 (cancer), 9 (MenA) Breast, prostate, ovarian cancer; TB Spares normal cells
Fluvastatin HMG-CoA reductase >20 Hypercholesterolemia Systemic effects
Ezetimibe NPC1L1 N/A Hypercholesterolemia Increases intestinal synthesis
CSU-20 MenA 10 (NRP Mtb) Tuberculosis Superior NRP activity

Table 2: Impact on Cholesterol Metabolism in Mice

Parameter This compound (20 mg/kg/day) Ezetimibe
Intestinal Synthesis ↓52% ↑30%
Plasma Cholesterol No change ↓15–20%
Hepatic Cholesterol

Biological Activity

Ro 48-8071 is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which plays a crucial role in cholesterol biosynthesis. This compound has garnered attention for its multifaceted biological activities, particularly in oncology, where it exhibits anti-tumor and anti-angiogenic properties. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

This compound functions primarily by inhibiting OSC, leading to decreased cholesterol synthesis. This inhibition has downstream effects on several signaling pathways involved in cancer progression:

  • PI3K/Akt Pathway : this compound specifically inhibits Akt phosphorylation in both cancer cells and tumor vasculature, disrupting critical survival signals in cancer cells .
  • Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines, including breast and prostate cancers, by activating estrogen receptor-beta, known for its anti-proliferative effects .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound across multiple cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:

Cancer Cell Line IC50 (µM) at 24 hours IC50 (µM) at 48 hours
MDA-MB-23114.98 ± 0.4810.73 ± 0.28
BT-2015.80 ± 0.3412.67 ± 0.18
SK-Br-317.46 ± 0.8812.09 ± 0.35

These results indicate that this compound effectively reduces the viability of triple-negative breast cancer (TNBC) cells while sparing normal mammary cells .

In Vivo Studies

Animal model studies further corroborate the anti-cancer effects of this compound:

  • Tumor Volume Reduction : In transgenic mouse models (RIP-Tag2), treatment with this compound led to a significant reduction in tumor volume by approximately 46% compared to control groups .
  • Metastasis Inhibition : The compound markedly decreased metastasis incidence and number in lung and liver tissues—81% reduction in lung metastasis and a 75% reduction in liver metastasis observed in xenograft models .

Case Studies

Several case studies highlight the effectiveness of this compound against aggressive cancer types:

  • Breast Cancer : In a study involving TNBC xenografts, this compound treatment resulted in reduced tumor growth and increased apoptosis rates, demonstrating its potential as a therapeutic agent against drug-resistant breast cancers .
  • Pancreatic Cancer : In PANC-1 derived tumor models, this compound significantly inhibited tumor growth and proliferation as evidenced by lower Ki67 staining levels post-treatment, confirming its efficacy in vivo .

Summary of Findings

The biological activity of this compound is characterized by its ability to inhibit cholesterol biosynthesis through OSC inhibition, leading to significant anti-tumor effects across various cancer types:

  • Anti-Angiogenic Activity : Impairs endothelial cell adhesion and migration, blocking vessel formation.
  • Apoptotic Effects : Induces apoptosis across multiple cancer cell lines.
  • Combination Therapy Potential : Enhances the efficacy of conventional chemotherapeutics like fluorouracil.

Q & A

Q. What is the primary biochemical target of Ro 48-8071, and how does its inhibition affect cancer cells?

this compound selectively inhibits oxidosqualene cyclase (OSC) , a key enzyme in the cholesterol biosynthesis pathway. By blocking OSC, it disrupts cholesterol production, leading to intracellular sterol depletion. This impairs membrane integrity and signaling pathways critical for cancer cell survival. For example, in endometrial cancer (EC), this compound reduced JNK phosphorylation (a pro-survival pathway) and induced apoptosis via caspase activation .

Q. What standardized in vitro assays are used to evaluate this compound's anticancer activity?

  • SRB (Sulforhodamine B) assay : Measures cell viability in colorectal, lung, and pancreatic cancer cell lines (e.g., IC50 values: 0.968 µM in Ishikawa EC cells; 6.478 µM in KLE EC cells) .
  • MTS assay : Quantifies metabolic activity, as in pancreatic ductal adenocarcinoma (PANC-1 cells), showing dose- and time-dependent inhibition .
  • EdU incorporation and colony formation assays : Assess proliferation inhibition in EC models .

Q. How does this compound induce apoptosis and inhibit cancer cell proliferation?

  • Apoptosis : Flow cytometry in EC cells revealed increased caspase-3/7 activity and Annexin V staining .
  • Cell cycle arrest : In PANC-1 cells, 10 µM this compound induced G1/S phase arrest after 72 hours, linked to cyclin-dependent kinase (CDK) suppression .
  • ER-β activation : At low nM concentrations, this compound activates estrogen receptor-beta (ER-β), triggering anti-proliferative signaling in hormone-resistant cancers .

Q. What are the IC50 values of this compound across cancer types, and what factors contribute to variability?

  • Endometrial cancer: 0.968 µM (Ishikawa) vs. 6.478 µM (KLE) .
  • Breast cancer: ~10 µM (BT-474 cells) .
  • Pancreatic cancer: Dose-dependent inhibition in PANC-1 cells . Variability arises from differences in cell line genetics, cholesterol dependency, and exposure duration. For example, prolonged exposure (5–7 days) at nM concentrations achieves efficacy in colon cancer models .

Q. How does this compound’s selectivity for cancer cells compare to normal cells?

this compound exhibits >10-fold selectivity for cancer cells (e.g., BT-474 breast cancer) over normal mammary epithelial cells (AG11132A). This is attributed to cancer cells' heightened cholesterol synthesis dependency .

Advanced Research Questions

Q. How do patient-derived tumor models (e.g., PTCs) refine the evaluation of this compound’s efficacy?

Patient-derived tumor cells (PTCs) from EC patients showed concentration-dependent growth inhibition , validating translational relevance. These models better recapitulate tumor heterogeneity and drug resistance mechanisms compared to immortalized cell lines .

Q. What molecular pathways beyond OSC inhibition contribute to this compound’s antitumor effects?

  • PI3K/Akt inhibition : Reduces angiogenesis and metastasis in HCT116 colon cancer models .
  • JNK pathway suppression : Synergizes with JNK inhibitors (e.g., SP600125) to enhance apoptosis in EC .
  • Mutant p53 reactivation : Restores DNA-binding capacity in breast cancer cells, enhancing chemosensitivity .

Q. What pharmacokinetic challenges arise in combining this compound with standard chemotherapies?

  • CYP3A4/CYP2B6 induction : this compound activates pregnane X receptor (PXR), potentially accelerating metabolism of co-administered drugs like 5-fluorouracil .
  • Synergy with taxanes : In prostate cancer, combining this compound with docetaxel improved tumor suppression in xenografts by dual-targeting cholesterol synthesis and microtubule dynamics .

Q. How can researchers resolve contradictions in this compound’s efficacy across studies?

Discrepancies in IC50 values (e.g., nM vs. µM) may stem from:

  • Assay sensitivity : SRB vs. MTS assays differ in detection thresholds .
  • Culture conditions : Serum-free vs. serum-containing media alter cholesterol uptake pathways .
  • Cell line specificity : OSC expression levels vary; CRISPR-mediated OSC knockout can validate target engagement .

Q. What are the implications of this compound’s dual activity in cancer and infectious disease models?

While primarily studied in cancer, this compound inhibits MenA in Mycobacterium tuberculosis, disrupting menaquinone biosynthesis. This highlights its broad enzymatic targeting but necessitates caution in interpreting off-target effects in co-infected models .

Methodological Recommendations

  • Dose optimization : Conduct time-course experiments (24–72 hours) to account for delayed OSC inhibition effects .
  • Combination therapies : Pre-screen for PXR/CYP interactions when pairing with chemotherapeutics .
  • 3D models : Use patient-derived organoids to evaluate tumor microenvironment interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 48-8071
Reactant of Route 2
Reactant of Route 2
Ro 48-8071

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.